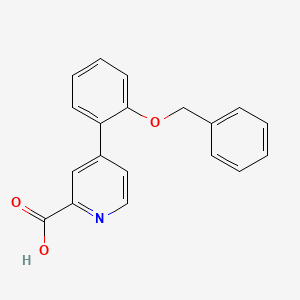

4-(2-Benzyloxyphenyl)picolinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-phenylmethoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-19(22)17-12-15(10-11-20-17)16-8-4-5-9-18(16)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTTYRJQJMTPCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=NC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Picolinic Acid Derivatives and Strategies for Incorporating Aryloxyphenyl Substituents

The synthesis of picolinic acid (pyridine-2-carboxylic acid) and its derivatives is well-established, with several primary industrial and laboratory methods. Commercially, it is often produced via the ammoxidation of 2-picoline, followed by the hydrolysis of the resulting 2-cyanopyridine. wikipedia.orggoogle.com Laboratory-scale synthesis frequently employs the oxidation of 2-picoline with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). wikipedia.org

Incorporating a substituent at the 4-position, particularly a bulky group like 2-benzyloxyphenyl, requires more sophisticated strategies. Direct substitution onto a pre-formed picolinic acid ring can be challenging. Therefore, synthetic routes often involve constructing the pyridine (B92270) ring with the substituent already in place or introducing it via cross-coupling reactions on a functionalized pyridine intermediate. Key strategies include multi-component reactions to build the substituted pyridine ring and transition metal-catalyzed cross-coupling reactions, such as the Ullmann coupling, to form the critical aryl-ether bond. nih.govencyclopedia.puborganic-chemistry.org

Multi-component Reactions in Picolinate (B1231196) and Picolinic Acid Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. mdpi.com This approach offers significant advantages in terms of step economy and waste reduction. mdpi.com

The Hantzsch dihydropyridine synthesis, a classic pseudo-four-component reaction, can be adapted to create substituted pyridine rings which can then be oxidized to the corresponding picolinic acid. More contemporary MCRs have been developed specifically for picolinate synthesis. For instance, a four-component reaction involving an aldehyde, malononitrile, ammonium (B1175870) acetate, and an ethyl or methyl 2-oxopropanoate can yield highly substituted picolinates. rsc.orgresearchgate.net These reactions are often facilitated by novel heterogeneous catalysts, which allow for synthesis at ambient temperatures and can be easily separated and reused. rsc.orgresearchgate.netresearchgate.net

| Catalyst | Reaction Type | Key Reactants | Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Cooperative Vinylogous Anomeric-Based Oxidation | Aldehydes, Malononitrile, Ammonium Acetate, 2-Oxopropanoic Acid | Ambient Temperature | Heterogeneous, Reusable, Mild Conditions | rsc.orgresearchgate.net |

| Fe₃O₄@SiO₂@(PP)(HSO₄)₂ | Tandem Knoevenagel/Michael/Cyclization | Aldehydes, N,N′-(sulfonylbis(1,4-phenylene))bis(3-oxobutanamide), 1H-tetrazol-5-amine | DMF | Magnetic, Easily Separable, High Yields | researchgate.netresearchgate.net |

Palladium-Catalyzed Hydrogenolysis for Benzyl-Protected Hydroxy Groups

In the synthesis of 4-(2-Benzyloxyphenyl)picolinic acid, the benzyl (B1604629) group serves as a protecting group for the phenolic hydroxyl function. This prevents the phenol (B47542) from undergoing unwanted side reactions during other synthetic steps. The removal of this group, or debenzylation, is typically the final step to yield the corresponding 4-(2-hydroxyphenyl)picolinic acid.

Palladium-catalyzed hydrogenolysis is the premier method for this transformation. nih.gov The reaction involves treating the benzyl ether with hydrogen gas in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C). This process is highly efficient and clean, as the primary byproduct is toluene. acs.org The reaction conditions are generally mild, although high pressure and/or temperature may be required in some cases. acs.org The choice of catalyst and conditions is critical, especially when other reducible functional groups, such as aromatic halogens, are present in the molecule. nacatsoc.org Studies have shown that catalyst selection can achieve high selectivity, minimizing undesired side reactions like dehalogenation. nacatsoc.org The efficiency of the catalyst can be predicted by its physicochemical properties, including palladium particle size, its distribution on the carbon support, and its oxidation state. nih.gov

| Catalyst System | Substrate Type | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Palladium Nanoparticles (MVS-derived) | Benzyl protected phenols and anilines | 1 mol% Pd, 35 °C, 1 atm H₂ | More efficient and chemoselective than commercial Pd/C. | researchgate.net |

| Pd/C and Nb₂O₅/C (mixed) | N-Benzyl and O-Benzyl protected groups | Hydrogen atmosphere | Nb₂O₅/C significantly accelerates the Pd/C-catalyzed deprotection. | acs.org |

| ESCAT 147 (5% Pd/C, unreduced) | Benzyl ether with an aromatic chloride | Hydrogenation | High activity and selectivity for debenzylation over dehalogenation (>99%). | nacatsoc.org |

Ullmann Coupling Reactions in Aryloxy Phenol Synthesis

The formation of the diaryl ether linkage is a critical step in synthesizing the aryloxyphenyl moiety. The Ullmann coupling, or Ullmann condensation, is a classic and powerful method for this purpose. nih.govencyclopedia.puborganic-chemistry.org The reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (or an alcohol). organic-chemistry.org

Traditional Ullmann reactions required harsh conditions, such as high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper. organic-chemistry.org However, modern advancements have led to milder and more efficient protocols. The use of ligands, such as amino acids like N,N-dimethylglycine, can promote the reaction at significantly lower temperatures (e.g., 90 °C) and with only catalytic amounts of a copper salt (e.g., CuI or CuBr). nih.govorganic-chemistry.orgresearchgate.net The choice of base, such as cesium carbonate (Cs₂CO₃), is also crucial for facilitating the reaction. This method is highly versatile and tolerates a wide range of functional groups on both the aryl halide and the phenol. organic-chemistry.org

Derivatization from Pyridinecarboxaldehydes and Pyridinecarbinols

An alternative strategy for forming the picolinic acid functional group is through the oxidation of a corresponding precursor that is already attached to the substituted pyridine ring. This two-step approach involves first synthesizing a 4-(2-benzyloxyphenyl)pyridine-2-carboxaldehyde or 4-(2-benzyloxyphenyl)pyridine-2-carbinol (also known as 2-(hydroxymethyl)pyridine).

Novel Synthetic Approaches to this compound and Related Analogues

Novel synthetic strategies often focus on improving efficiency and expanding the scope of available analogues. One modern approach involves palladium-catalyzed decarboxylative etherification. organic-chemistry.org In this method, an aryl benzyl carbonate is treated with a palladium catalyst, which facilitates the formation of the aryl benzyl ether under neutral conditions, avoiding the need for strong bases. organic-chemistry.org

For the synthesis of this compound, a plausible novel route could involve a Sonogashira coupling of a protected 4-iodopicolinate with an appropriately substituted alkyne, followed by further transformations. umsl.edu Another approach could involve the reaction of picolinic acid with thionyl chloride to generate an acid chloride in situ, which can then be coupled with other molecules. However, this method can sometimes lead to undesired side reactions, such as chlorination at the 4-position of the pyridine ring. nih.gov

Optimization of Reaction Conditions and Yields in Picolinic Acid Derivatization

Optimizing reaction conditions is critical for maximizing yield, minimizing byproducts, and ensuring scalability. For picolinic acid synthesis and derivatization, several factors are key.

In MCRs, the choice of catalyst is paramount. The development of heterogeneous nanoporous catalysts allows for reactions at ambient temperatures, significantly simplifying the procedure and improving the energy efficiency. rsc.org The ability to recycle the catalyst is another major benefit of these systems. researchgate.net

For derivatization reactions, such as those used in analytical methods, conditions must be finely tuned. For example, in the formation of picolinoyl derivatives for mass spectrometry analysis, the choice of derivatization reagent, solvent, and reaction time are all optimized to ensure complete conversion and high sensitivity. nih.govresearchgate.net Similarly, in the synthesis of metal picolinates, controlling the pH and temperature can dramatically reduce reaction times from 24 hours to under 30 minutes and increase yields to over 95%, while eliminating the need for subsequent purification steps like recrystallization. google.com

| Reaction Type | Parameter Optimized | Conditions/Reagents | Result | Reference |

|---|---|---|---|---|

| Chromium Picolinate Synthesis | Temperature and pH | 70-90 °C, pH 3.5-4.2 | Reaction time reduced from 24h to <30 min; yield increased to >95%. | google.com |

| Fluorometric Derivatization | Reagent Concentration | 3.0 mmol/L Zinc Acetate | Optimized sensitivity and baseline stability for HPLC analysis. | nih.gov |

| Multi-Component Picolinate Synthesis | Catalyst Choice | UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Reaction proceeds at ambient temperature; catalyst is reusable. | rsc.org |

Mechanistic Studies of Chemical Transformations Involving Picolinic Acid and its Analogues

The chemical reactivity of picolinic acid and its derivatives, such as this compound, is governed by the interplay of the pyridine ring's electronic properties and the carboxyl group's functionality. Understanding the mechanisms of their transformations is crucial for predicting reaction outcomes and designing synthetic pathways.

Decarboxylation Mechanisms of Pyridinecarboxylic Acids

The decarboxylation of pyridinecarboxylic acids, particularly α-picolinic acids, proceeds through distinct mechanisms influenced by reaction conditions and molecular structure. The thermal decarboxylation of picolinic acid is a well-studied process, often explained by the Hammick mechanism. wikipedia.org This reaction involves the spontaneous decarboxylation upon heating to form a reactive intermediate. wikipedia.org While initially proposed as an aromatic ylide, this "Hammick Intermediate" is now believed to be a carbene. wikipedia.org In the presence of a carbonyl compound, this intermediate undergoes nucleophilic attack followed by intramolecular proton transfer to yield a 2-pyridyl-carbinol. wikipedia.org

Studies on various substituted picolinic acids in aqueous solutions have provided further mechanistic insights. The rate of decarboxylation is highly dependent on the pH of the solution. cdnsciencepub.comcdnsciencepub.com For picolinic acid and several of its derivatives, the reaction rate increases from a low pH, reaches a maximum near pH 1, and then decreases to about half the maximum rate at higher pH values. cdnsciencepub.comcdnsciencepub.com This behavior suggests that the isoelectric species, likely the zwitterion, is the primary species undergoing decarboxylation. cdnsciencepub.comresearchgate.net The zwitterionic form facilitates the loss of carbon dioxide by stabilizing the resulting carbanionic intermediate at the 2-position of the pyridine ring. stackexchange.com

The influence of substituents on the pyridine ring can either accelerate or inhibit decarboxylation. Both electron-withdrawing and electron-releasing groups at the 3-position have been found to accelerate the decarboxylation of picolinic acids. researchgate.net This is attributed to steric hindrance that interferes with the coplanarity of the carboxyl group and the pyridine ring, thereby weakening the C-C bond that is broken during the reaction. researchgate.net For anions of these acids, however, these same substituents inhibit decarboxylation. researchgate.net In the case of 3-hydroxy- and 3-aminopicolinic acids, two competing mechanisms are observed: the ylide mechanism at low acidity and a protonation-based mechanism at higher acidities. researchgate.net

| Mechanism | Key Features | Influencing Factors | Relevant Species |

| Hammick Mechanism | Thermal decarboxylation forming a reactive intermediate (ylide/carbene). | Presence of carbonyl compounds. | α-Picolinic acids. |

| Zwitterion Mechanism | Decarboxylation of the zwitterionic form in aqueous solution. | pH (rate maximum near isoelectric point). | Picolinic acid and its derivatives. |

| Protonation Mechanism | Decarboxylation of an intermediate protonated at the 2-position. | High acidity. | 3-Hydroxy- and 3-aminopicolinic acids. |

Picolinyl Ester Fragmentation Pathways

Picolinyl esters are valuable derivatives for the structural elucidation of carboxylic acids, particularly fatty acids, using mass spectrometry. nih.gov The fragmentation patterns observed under electron ionization-mass spectrometry (EI-MS) provide detailed information about the structure of the acyl group, including the positions of double bonds or branch points. nih.govacs.org

The fragmentation mechanism involves the ionized nitrogen of the pyridine ring interacting with hydrogens on the alkyl chain. acs.org Under electron impact, an electron is removed from the nitrogen atom, creating an electron-deficient site. nih.gov This site then abstracts a hydrogen atom from the alkyl chain, generating a radical site that initiates cleavage of the chain. nih.gov

Mechanistic studies using deuterium-labeled organic acids have been instrumental in clarifying these fragmentation pathways. acs.orgnih.gov These studies have helped to propose new mechanisms that are consistent with experimental data for a wide range of acyl groups, from short- to long-chain acids. nih.govacs.org For example, investigations with deuterium-labeled propionic and pentanoic acids confirmed that the hydrogen at the C2 position of the acyl chain is involved in the formation of specific fragment ions. acs.org The mass spectra of picolinyl esters typically show a series of peaks with mass-to-charge (m/z) differences that correspond to the structure of the acyl group, allowing for detailed structural assignment. nih.govacs.org

| Compound | Key Fragment Ions (m/z) | Observation |

| Propionic-2,2-d2-acid picolinyl ester | 110 | Confirms involvement of C2 hydrogen in fragmentation. acs.org |

| Propionic-3,3,3-d3-acid picolinyl ester | 109 | Indicates loss of the terminal methyl group hydrogens is not the primary fragmentation pathway for this ion. acs.org |

| Pentanoic-2,2-d2-acid picolinyl ester | 110, 153, 165, 180 | Provides a characteristic pattern for a deuterated short-chain fatty acid ester. acs.org |

Anomeric Effect in Picolinate and Picolinic Acid Synthesis

The anomeric effect, a stereoelectronic phenomenon, plays a significant role in chemical synthesis, influencing reaction outcomes and molecular conformation. wikipedia.org This effect describes the preference of heteroatomic substituents adjacent to another heteroatom within a ring to adopt an axial orientation, which is often counterintuitive to steric considerations. wikipedia.org

Recent research has successfully investigated the role of the anomeric effect in the synthesis of picolinate and picolinic acid derivatives. rsc.orgnih.gov A multi-component reaction involving aldehydes, malononitrile, ammonium acetate, and 2-oxopropanoic acid (or its ethyl ester) can be catalyzed by a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, to produce these derivatives. nih.gov The proposed mechanism for this synthesis involves a cooperative vinylogous anomeric-based oxidation. rsc.orgresearchgate.netresearchgate.net This process can generate the final products without the need for an external oxidizing agent, as the anomeric effect (also described as negative hyperconjugation) facilitates the reaction through the sharing of non-bonded lone pair electrons from a heteroatom into an adjacent anti-bonding orbital. researchgate.net

The efficiency of this synthetic method is influenced by the catalyst, solvent, and temperature. Studies have shown that UiO-66(Zr)-N(CH₂PO₃H₂)₂ is a highly effective and reusable catalyst for this transformation, enabling the synthesis to proceed under mild conditions, such as at ambient temperature in ethanol. nih.gov The anomeric effect is crucial in the final oxidation-reduction step of the reaction mechanism, highlighting its importance in modern synthetic strategies for creating picolinic acid analogues. rsc.orgnih.gov

| Catalyst | Reaction Components | Key Mechanistic Feature | Advantage |

| UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Aldehydes, Malononitrile, Ammonium Acetate, 2-Oxopropanoic acid/ester | Cooperative vinylogous anomeric-based oxidation | High efficiency, Mild reaction conditions, Catalyst reusability. nih.gov |

Based on a comprehensive search of available scientific literature and databases, detailed experimental data for the specific chemical compound This compound is not publicly available. Key characterization data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray crystallography, could not be located for this exact molecule.

While information exists for related isomers, such as 5-(4-benzyloxyphenyl)picolinic acid, and the parent compound, picolinic acid, providing this data would not be scientifically accurate for the requested compound and would deviate from the specific focus of your request.

Therefore, it is not possible to generate the detailed article on the "Advanced Structural Elucidation and Conformational Analysis" of this compound as outlined, due to the absence of the necessary research findings in the public domain.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography for Solid-State Structure Determination

Location of Shared Hydrogen Atoms in Picolinic Acid Derivatives

The study of hydrogen bonding, particularly the location of shared hydrogen atoms, is critical in understanding the supramolecular chemistry of carboxylic acids like picolinic acid and its derivatives. Research on various picolinic acid derivatives has revealed the common occurrence of shared hydrogen atoms, which significantly influence their crystal packing and properties.

In many picolinic acid derivatives, the carboxylic acid proton can form strong hydrogen bonds. Depending on the crystalline environment and the presence of other functional groups, this can lead to the formation of dimers or catemeric chains. In these structures, the hydrogen atom is often located on a special position between two oxygen atoms of adjacent carboxylic acid groups or between the carboxylic oxygen and the pyridine (B92270) nitrogen atom.

For instance, studies on picolinic acid itself and its salts have utilized X-ray and neutron diffraction to precisely locate these shared hydrogen atoms. These investigations often reveal a delocalization of the proton, where it does not belong to a single atom but is shared between two, resulting in symmetric or nearly symmetric hydrogen bonds. This phenomenon is a key feature in the structural chemistry of this class of compounds. The specific conformation of the benzyloxyphenyl group in 4-(2-Benzyloxyphenyl)picolinic acid would undoubtedly influence the steric and electronic environment around the picolinic acid core, thereby affecting the nature and geometry of these hydrogen bonds.

Hirshfeld Surface Analysis and Energetic Frameworks in Solid-State Chemistry

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify the types and relative significance of different intermolecular contacts.

For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal a complex interplay of various interactions:

O-H···N/O-H···O Hydrogen Bonds: These are typically the strongest interactions, involving the carboxylic acid group and the pyridine nitrogen or another carboxylic acid group. They would appear as distinct red regions on the dnorm map.

π-π Stacking: The aromatic rings of the benzyloxy and phenyl groups could engage in π-π stacking interactions, further contributing to the cohesion of the crystal structure.

H···H Contacts: A significant portion of the Hirshfeld surface is typically covered by H···H contacts, representing van der Waals forces.

The relative contributions of these interactions can be quantified using 2D fingerprint plots derived from the Hirshfeld surface. A hypothetical breakdown for this compound, based on analyses of similar aromatic carboxylic acids, is presented in the table below.

Hypothetical Contribution of Intermolecular Contacts for this compound

| Interaction Type | Hypothetical Percentage Contribution |

| H···H | 40 - 50% |

| C···H/H···C | 20 - 30% |

| O···H/H···O | 15 - 25% |

| C···C | 3 - 7% |

| N···H/H···N | 1 - 5% |

| Other | < 2% |

While this article provides a theoretical exploration of the structural and solid-state properties of this compound, it underscores the critical need for experimental data. The synthesis and single-crystal X-ray diffraction analysis of this compound would be invaluable in validating the predictions made here and in providing a definitive understanding of its molecular and supramolecular architecture. Such studies would not only be of fundamental interest but could also inform the design of new materials with tailored properties based on the picolinic acid scaffold.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone for investigating the electronic properties of organic molecules like 4-(2-Benzyloxyphenyl)picolinic acid. By employing methods such as the B3LYP functional with a 6-311++G(d,p) basis set, researchers can accurately model the molecule's ground-state electron density and derive crucial parameters that predict its chemical behavior. researchgate.netorientjchem.org The inclusion of a Polarizable Continuum Model (PCM) is often necessary to simulate the influence of a solvent environment, which can significantly alter reactivity. researchgate.net

Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.net For this compound, the HOMO is typically localized on the electron-rich benzyloxy-substituted phenyl ring, whereas the LUMO is often centered on the electron-deficient picolinic acid moiety. mdpi.com The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability and reactivity; a smaller gap suggests higher polarizability and a greater propensity for chemical reactions.

From these orbital energies, a suite of global reactivity descriptors can be calculated to quantify the molecule's chemical tendencies. mdpi.comnih.gov

Interactive Data Table: Global Reactivity Descriptors (Illustrative)

This table presents typical quantum chemical parameters that would be calculated for this compound using DFT. The values are illustrative and depend on the specific computational level of theory and solvent model used.

| Descriptor | Formula | Significance |

| HOMO Energy | EHOMO | Electron-donating ability |

| LUMO Energy | ELUMO | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Power to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness |

| Electrophilicity Index (ω) | χ²/(2η) | Propensity to accept electrons |

Conformational Analysis and Potential Energy Surface Mapping

The structural flexibility of this compound, arising from the rotatable single bonds in the ether linkage (-O-CH₂-) and the biaryl connection, gives rise to a complex potential energy surface (PES) with multiple conformational isomers (conformers). Conformational analysis is essential to identify the most stable, low-energy structures that the molecule is likely to adopt.

Interactive Data Table: Relative Energies of Key Conformers (Illustrative)

This table illustrates how the relative energies of different conformers of this compound might be presented. The conformers are defined by the dihedral angles (τ) of the ether and biaryl linkages.

| Conformer | Dihedral Angle (τ₁) C-O-C-C | Dihedral Angle (τ₂) C-C-C-C | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Global Minimum | ~175° | ~45° | 0.00 | 75.3 |

| Local Minimum 1 | ~178° | ~135° | 1.25 | 13.5 |

| Local Minimum 2 | ~70° | ~50° | 2.10 | 3.8 |

| Transition State | ~0° | ~90° | 5.50 | <0.1 |

Elucidation of Reaction Mechanisms via Theoretical Calculations

Theoretical calculations are indispensable for mapping the intricate pathways of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or metabolic transformation. By using DFT methods, the complete reaction coordinate can be modeled, from reactants to products, through the high-energy transition state (TS). nih.gov

The process involves optimizing the geometries of the reactants, products, and the proposed transition state. The TS is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. nih.gov The activation energy (Eₐ) of the reaction, calculated as the energy difference between the transition state and the reactants, determines the reaction rate. Methods like the nudged elastic band (NEB) can be employed to find the minimum energy path between the reactant and product states, ensuring the identified transition state is correct. nih.gov Such calculations provide a detailed, step-by-step understanding of bond-breaking and bond-forming events that is often inaccessible through experimental means alone. nih.gov

Interactive Data Table: Calculated Energies for a Hypothetical Reaction Pathway (Illustrative)

This table shows representative data for a theoretical study on a reaction involving this compound, such as ether cleavage.

| Species | Description | Relative Energy (kcal/mol) | Key Imaginary Frequency (cm⁻¹) |

| Reactant Complex | Initial state | 0.0 | N/A |

| Transition State (TS) | Highest energy point | +25.4 | i355 |

| Product Complex | Final state | -10.2 | N/A |

Prediction of Molecular Interactions and Ligand Binding Modes

A primary application of molecular modeling is to predict how a ligand, such as this compound, interacts with a biological target, typically a protein. This process begins with molecular docking, a computational technique that places the ligand into the protein's binding site in various orientations and conformations to find the most favorable binding mode. researchgate.netaalto.fi

Following docking, more rigorous methods like molecular dynamics (MD) simulations are often used. MD provides a dynamic picture of the protein-ligand complex over time, allowing for the assessment of binding stability and the role of solvent. aalto.fi From these simulations, binding free energies can be estimated using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or alchemical free energy calculations. nih.govpharmafeatures.com These energies are the result of a delicate balance between enthalpic gains from favorable interactions (like hydrogen bonds and hydrophobic contacts) and entropic penalties from restricting the ligand's conformational freedom upon binding. pharmafeatures.com The various functional groups of this compound allow for a range of interactions:

Picolinic acid moiety: Forms strong hydrogen bonds and salt bridges.

Aromatic rings: Engage in π-π stacking and hydrophobic interactions.

Ether linkage: Can act as a hydrogen bond acceptor.

Interactive Data Table: Potential Intermolecular Interactions in a Ligand-Protein Complex

| Molecular Moiety | Interaction Type | Potential Protein Residues |

| Carboxylic Acid (-COOH) | Hydrogen Bond (Donor/Acceptor), Salt Bridge | Arg, Lys, His, Ser, Thr |

| Pyridine (B92270) Nitrogen | Hydrogen Bond (Acceptor), π-Cation | Tyr, Trp, Arg, Lys |

| Phenyl & Benzyl (B1604629) Rings | Hydrophobic, π-π Stacking, π-Cation | Phe, Tyr, Trp, Leu, Val, Ile |

| Ether Oxygen (-O-) | Hydrogen Bond (Acceptor) | Ser, Thr, Tyr |

Analysis of Intramolecular Hydrogen Bonds and Their Energetics

A defining structural feature of the picolinic acid scaffold is its ability to form a strong intramolecular hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring. researchgate.netresearchgate.net This interaction creates a planar, six-membered ring that significantly influences the molecule's conformation, acidity, and interaction with external molecules.

The existence and strength of this hydrogen bond are investigated using several computational techniques:

Quantum Theory of Atoms in Molecules (AIM): AIM analysis is used to find a bond critical point (BCP) between the hydrogen donor (O-H) and the acceptor (N). The electron density (ρ) and its Laplacian (∇²ρ) at this point provide quantitative evidence of the bond's existence and nature. A positive Laplacian indicates a closed-shell interaction, typical of hydrogen bonds. orientjchem.orgmdpi.com

Natural Bond Orbital (NBO) Analysis: NBO theory quantifies the interaction as a charge transfer from a lone pair orbital on the nitrogen atom (the donor) to the antibonding σ* orbital of the O-H group (the acceptor). The stabilization energy (E(2)) associated with this orbital interaction provides a direct measure of the hydrogen bond's strength. orientjchem.orgmdpi.com

Energetic Estimation: Calculating the precise energy of an intramolecular hydrogen bond is challenging because it requires comparison to an "open" conformer where the bond is broken, which is often not a stable energy minimum. mdpi.com Nonetheless, the energy difference between the hydrogen-bonded conformer and a hypothetical or constrained non-bonded reference structure is often used to estimate the bond's contribution to the molecule's stability, which can be on the order of several kcal/mol. nih.gov

Interactive Data Table: Typical AIM and NBO Parameters for an Intramolecular H-Bond (Illustrative)

This table shows the kind of data generated from AIM and NBO analyses to characterize the intramolecular hydrogen bond in the picolinic acid moiety.

| Analysis Method | Parameter | Description | Typical Value |

| AIM | Electron Density at BCP (ρ) | Strength of interaction | ~0.035 a.u. |

| AIM | Laplacian of ρ at BCP (∇²ρ) | Nature of interaction | +0.120 a.u. |

| NBO | Stabilization Energy (E(2)) | Energy of LP(N) -> σ*(O-H) | ~15-25 kcal/mol |

Coordination Chemistry and Metal Complexation

Picolinic Acid Derivatives as Bidentate Ligands for Transition Metal Ions

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are well-established as effective bidentate ligands for a wide array of transition metal ions. nih.govwikipedia.org The primary coordination mode involves the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms from the deprotonated carboxylate group, forming a stable five-membered chelate ring. nih.govionicviper.org This chelating action is fundamental to the formation of stable metal complexes.

The general structure of picolinic acid provides a rigid backbone that, upon coordination, can lead to the formation of diverse and structurally interesting metal-organic architectures. nih.gov The versatility of picolinic acid derivatives, including 4-(2-Benzyloxyphenyl)picolinic acid, allows for the synthesis of complexes with various transition metals such as copper(II), silver(II), chromium(III), zinc(II), and others. wikipedia.orgionicviper.org The deprotonation of the carboxylic acid group is a key step, typically occurring in aqueous solutions, which facilitates the coordination of the resulting picolinate (B1231196) anion to the metal center. ionicviper.orgchempedia.info

The presence of substituents on the pyridine ring, such as the 2-benzyloxyphenyl group in this compound, can significantly modify the ligand's properties. These modifications can be both electronic, by altering the electron density on the pyridine ring, and steric, by introducing bulk that can influence the geometry and stability of the resulting metal complexes.

Stoichiometry and Geometry of Metal-Picolinate Complexes

The stoichiometry of metal-picolinate complexes is commonly found to be 1:2 (metal:ligand) for divalent metal ions, often resulting in bis-chelates. chempedia.info However, other stoichiometries, such as 1:1 and 1:3, are also observed depending on the metal ion, its oxidation state, and the reaction conditions. chempedia.infonih.gov For instance, trivalent metal ions like cobalt(III) and manganese(III) can form tris-chelate complexes. chempedia.info

The coordination geometry around the central metal ion in these complexes is frequently octahedral. chempedia.info In a typical bis-chelate of a divalent metal ion with picolinate ligands, the two picolinate ligands occupy four coordination sites in a square-planar or distorted square-planar arrangement. The remaining two axial positions in the octahedral geometry are often filled by solvent molecules, such as water. wikipedia.org For example, the complex Zn(picolinate)₂(H₂O)₂ exhibits a structure where two picolinate ligands chelate the zinc ion, and two water molecules complete the octahedral coordination sphere. wikipedia.org

In some cases, the geometry can deviate from a perfect octahedron. For instance, theoretical studies on transition metal-histidine complexes, which share some coordination features with picolinates, have shown distorted octahedral geometries. mdpi.com The specific geometry is influenced by factors such as the nature of the metal ion, the electronic properties of the ligand, and steric hindrance from substituents.

Spectroscopic and Structural Characterization of Metal Chelates

A variety of spectroscopic and structural techniques are employed to characterize metal-picolinate complexes. Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of the picolinate ligand. The deprotonation of the carboxylic acid and its subsequent coordination to the metal ion can be observed by shifts in the characteristic vibrational frequencies of the carboxylate group.

Electronic absorption spectroscopy (UV-Vis) provides insights into the electronic structure of the complexes. The coordination of the picolinate ligand to a transition metal ion typically results in shifts in the absorption bands, including the π → π* transitions of the ligand and the d-d transitions of the metal center. ionicviper.orgrsc.org For example, the UV-Vis absorption maximum for derivatives similar to this compound is estimated to be around 275–300 nm.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is used to elucidate the structure of the complexes in solution. nih.gov Changes in the chemical shifts of the pyridine and substituent protons upon complexation provide information about the binding mode and the environment around the ligand.

Thermodynamics and Kinetics of Metal-Ligand Equilibria in Solution

The stability of metal complexes in solution is described by thermodynamic and kinetic parameters. Thermodynamic stability refers to the extent to which a complex will form at equilibrium and is quantified by the stability constant (also known as the formation constant, Kf). gcnayanangal.comresearchgate.net A larger stability constant indicates a more thermodynamically stable complex. gcnayanangal.com The formation of metal-picolinate complexes is an equilibrium process, and the position of this equilibrium is influenced by factors such as pH, temperature, and the nature of the solvent. gcnayanangal.comtuiasi.ro

Kinetic stability, on the other hand, pertains to the rate at which a complex undergoes ligand exchange reactions. gcnayanangal.com Complexes that exchange ligands rapidly are termed labile, while those that do so slowly are considered inert. gcnayanangal.com The kinetic inertness of a complex is not necessarily related to its thermodynamic stability. gcnayanangal.com For instance, some thermodynamically stable complexes can be kinetically labile, and vice versa.

The study of metal-ligand equilibria for picolinate complexes involves techniques such as pH-potentiometric titrations and spectrophotometry to determine the stability constants. researchgate.netmdpi.com The kinetics of complex formation and dissociation can be investigated using methods like stopped-flow spectroscopy. The rates of these reactions are crucial for understanding the behavior of these complexes in various applications.

Table 1: Factors Influencing the Stability of Metal Complexes

| Factor | Influence on Stability |

|---|---|

| Nature of Metal Ion | Higher charge and smaller ionic radius generally lead to increased stability. gcnayanangal.com |

| Nature of Ligand | The basicity of the ligand and the presence of chelate rings enhance stability. gcnayanangal.com |

| Reaction Conditions | pH, temperature, and solvent can significantly affect the position of the equilibrium. gcnayanangal.com |

Role of the Benzyloxyphenyl Moiety and Other Substituents in Modulating Coordination Properties

Substituents on the picolinic acid backbone play a critical role in fine-tuning the coordination properties of the ligand. The 4-(2-benzyloxyphenyl) moiety in this compound introduces several important effects.

Electronic Effects: The benzyloxy group is an electron-donating group, which can increase the electron density on the pyridine ring through resonance. This increased electron density can enhance the basicity of the pyridine nitrogen, potentially leading to stronger coordination to the metal ion and a more stable complex.

Steric Effects: The benzyloxyphenyl group is sterically demanding. This bulk can influence the coordination geometry around the metal center, potentially leading to distortions from ideal geometries. It can also affect the stoichiometry of the complex, for example, by favoring the formation of complexes with a lower ligand-to-metal ratio to minimize steric hindrance.

Solubility and Other Physical Properties: The large, nonpolar benzyloxyphenyl group increases the lipophilicity of the ligand. This can significantly alter the solubility of both the free ligand and its metal complexes, making them more soluble in organic solvents and less soluble in water. This property can be advantageous for certain applications where solubility in non-aqueous media is required.

In a study of chromium picolinate derivatives, it was found that substituents on the picolinate ring influence the dynamic stability of the complexes, which is related to the Cr-N bond length. nih.gov This highlights the direct impact of substituents on the fundamental coordination properties of the resulting metal complexes.

Table 2: Properties of this compound

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₉H₁₅NO₃ |

| Molecular Weight | 305.33 g/mol |

| IUPAC Name | 5-[4-(phenylmethoxy)phenyl]pyridine-2-carboxylic acid |

| Predicted LogP | ~3.0 |

| Aqueous Solubility | <0.1 mg/mL at 20°C |

| Solubility in DMSO | >50 mg/mL |

Mechanistic Investigations in Chemical Biology

Molecular Interactions with Biological Targets

The biological activity of a compound is predicated on its ability to interact with specific molecules within an organism. For derivatives of picolinic acid, these interactions are diverse, ranging from metal ion chelation to binding with specific cellular receptors and enzymes.

Interaction with Zinc Finger Proteins and Disruption of Zinc Binding Mechanisms

Picolinic acid, the foundational structure of 4-(2-Benzyloxyphenyl)picolinic acid, is a well-known bidentate chelating agent for various metal ions, including zinc (Zn²⁺). wikipedia.org This chelation is pivotal to its biological effects, particularly its interaction with zinc finger proteins (ZFPs). ZFPs are a diverse group of proteins that require zinc ions to maintain their structural integrity and function, which often involves binding to DNA, RNA, or other proteins. drugbank.comnih.gov

The proposed mechanism involves picolinic acid binding to ZFPs in a manner that alters their conformation and disrupts the zinc binding, thereby inhibiting the protein's function. drugbank.com This disruption is significant because ZFPs are crucial for numerous cellular processes, including viral replication and packaging. drugbank.com Picolinic acid is a natural metabolite of tryptophan and is thought to play a role in the intestinal absorption and transport of zinc. wikipedia.orgdrugbank.comnih.gov Its presence in human milk, for example, is believed to enhance the bioavailability of zinc. nih.gov This inherent ability to interact with zinc provides a strong basis for the disruption of ZFP-dependent processes.

Modulation of Cellular Endocytosis and Viral Entry Mechanisms

Recent studies have highlighted the role of picolinic acid (PA) in interfering with cellular processes that are commonly exploited by viruses for entry into host cells. nih.gov A primary pathway for many enveloped viruses is endocytosis, where the virus is engulfed by the cell membrane into a vesicle called an endosome. indiabioscience.orgmdpi.com Mechanistic studies reveal that PA can interfere with cellular endocytosis and impede the maturation of endosomes, a critical step for the release of the viral contents into the cytoplasm. nih.govindiabioscience.org

By targeting host processes like endocytosis, picolinic acid presents an antiviral strategy with a potentially high barrier to resistance. nih.gov This interference is not specific to a single virus but affects a broad range of enveloped viruses that rely on this entry pathway. nih.govnih.gov The research was spurred by the observation that PA could slow down the endocytosis process, leading to the hypothesis that it could possess broad-spectrum antiviral activity. indiabioscience.org

Specific Binding to Enzymes or Receptors and Alteration of Their Structure/Function

Beyond its general role in metal chelation and endocytosis modulation, picolinic acid and its derivatives can exhibit specific interactions with enzymes and cellular receptors, leading to the alteration of their structure and function.

Enzyme Inhibition: A notable example is the inhibition of dopamine (B1211576) beta-monooxygenase (DBM), an enzyme that catalyzes the conversion of dopamine to norepinephrine. nih.govnih.govwikipedia.org A series of picolinic acids substituted at the 4- and 5-positions have been shown to inhibit DBM. nih.gov The inhibitory action is linked to the carboxylate group of the picolinic acid interacting with the copper site within the enzyme's active center. nih.govstackexchange.com This suggests that substituted picolinates, such as this compound, could be designed as specific enzyme inhibitors.

Receptor Binding in Herbicidal Action: In the context of herbicidal activity, picolinic acid-based compounds function as synthetic auxins. nih.govclinisciences.com Unlike the primary natural auxin, indole-3-acetic acid (IAA), which binds to the TIR1 receptor, many picolinic acid herbicides preferentially bind to a different auxin receptor, the F-box protein AFB5. nih.govscielo.brscielo.br Molecular docking studies on newly synthesized 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids revealed a more intensive docking with the AFB5 receptor compared to the classic herbicide picloram, indicating a strong structure-activity relationship. nih.gov This specific binding initiates a cascade of events leading to plant death.

Elucidation of Biological Action Mechanisms

The molecular interactions of this compound and its relatives translate into distinct biological outcomes, namely antiviral and herbicidal effects, through specific action mechanisms.

Antiviral Mechanisms: Inhibition of Viral Envelope-Host Cell Membrane Fusion for Enveloped Viruses

A key antiviral mechanism of picolinic acid is the direct inhibition of viral entry for enveloped viruses. nih.govnih.gov This is achieved by preventing the fusion of the viral envelope with the host cell's membrane, a critical step for the virus to deliver its genetic material into the cell. nih.govindiabioscience.org

Mechanism-of-action studies have demonstrated that picolinic acid compromises the integrity of the viral membrane. nih.gov This disruption appears to be selective for enveloped viruses—including significant pathogens like SARS-CoV-2, influenza A virus, and flaviviruses—while being ineffective against non-enveloped viruses. nih.govindiabioscience.org Time-of-addition experiments and membrane fusion investigations confirmed that picolinic acid acts by inhibiting the fusion between the viral and endosomal membranes, effectively trapping the virus and preventing infection. news-medical.net This direct action on the fusion process is a primary contributor to its broad-spectrum antiviral activity. nih.gov

Herbicidal Mechanisms: Function as Auxinic Compounds and Pathways of Root Growth Inhibition

Picolinic acid and its derivatives, particularly aryl-picolinates, are an important class of synthetic auxin herbicides. nih.govnih.gov These compounds mimic the natural plant hormone auxin but are more stable and effective, leading to phytotoxicity in susceptible plants, especially broadleaf weeds. nih.gov

Upon absorption through foliage or roots, these compounds are transported within the plant. clinisciences.com They act by binding to auxin receptors like AFB5, which triggers an uncontrolled hormonal response. nih.govscielo.br This leads to a series of detrimental physiological events:

Disrupted Growth: The herbicidal action causes a variety of growth abnormalities, including epinasty (twisting of petioles), hypertrophy (abnormal cell enlargement), and ultimately, cessation of growth. umn.eduresearchgate.net

Root Growth Inhibition: A key measure of auxinic herbicide potency is the inhibition of root growth. nih.govresearchgate.net Laboratory bioassays frequently use the root growth of sensitive plants like Arabidopsis thaliana to quantify the inhibitory concentration (IC50) of new compounds. nih.gov

This mechanism, established for the picolinate (B1231196) class of herbicides, provides a clear pathway for the herbicidal activity of compounds like this compound.

Apoptosis Induction: Pathways Involving Endoplasmic Reticulum Stress

There is no available research specifically investigating whether this compound induces apoptosis through pathways involving endoplasmic reticulum (ER) stress. Studies on other novel derivatives of picolinic acid have shown potential to trigger ER stress-mediated apoptosis in cancer cell lines. This process typically involves the accumulation of unfolded or misfolded proteins in the ER, which activates the Unfolded Protein Response (UPR). Prolonged or overwhelming ER stress can shift the UPR towards activating death-signaling pathways, such as the ATF4-CHOP-PUMA signaling cascade, which has been identified as a key mechanism in ER stress-induced neuronal death. However, no studies have specifically linked this compound to the activation of these or any other ER stress-related apoptotic pathways.

Neuroprotective Mechanisms: Attenuation of Quinolinic Acid-Induced Neurotoxicity and Influence on Neuronal Pathways

No studies have been published that examine the potential neuroprotective effects of this compound against neurotoxicity induced by quinolinic acid. Research on the parent compound, picolinic acid, has demonstrated its ability to protect neurons from the damaging effects of quinolinic acid, an endogenous excitotoxin implicated in several neurodegenerative diseases. Quinolinic acid exerts its toxic effects primarily through the overactivation of N-methyl-D-aspartate (NMDA) receptors. Picolinic acid has been shown to attenuate this toxicity, suggesting a potential modulatory role in excitotoxic neuronal damage. Without specific experimental data, it remains unknown if the structural modifications in this compound confer similar or different neuroprotective properties.

Immunomodulatory and Inflammatory Response Regulation: Costimulation with Interferon-gamma (IFNγ) and Modulation of Chemokine Production

The immunomodulatory profile of this compound, particularly concerning its interaction with IFNγ and its effect on chemokine production, has not been characterized in the scientific literature. Picolinic acid itself is recognized as a modulator of immune responses and can act as a costimulator with IFNγ to enhance macrophage tumoricidal activity. This effect can be suppressed by other cytokines, such as Interleukin-4. The specific influence of the 2-benzyloxyphenyl group at the 4-position of the picolinic acid scaffold on these immunological functions is yet to be determined.

Role as a Bidentate Chelating Agent in Facilitating Ion Absorption in Biological Systems

While the picolinic acid backbone is a well-known bidentate chelating agent, forming stable complexes with divalent and trivalent metal ions like zinc and iron, there is no specific research on this function for this compound. The chelating property of picolinic acid is thought to facilitate the absorption of essential metal ions from the intestine. Picolinic acid-based structures are actively being developed for applications in medical imaging and therapy due to their efficient metal-binding capabilities. The impact of the bulky benzyloxyphenyl substituent on the coordination chemistry and biological ion transport of this compound has not been investigated.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

There are no published Structure-Activity Relationship (SAR) studies focusing on this compound. SAR studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. Such studies on other picolinic acid derivatives have been crucial in developing new herbicides and antifungal agents by identifying key structural features required for their mechanism of action. Without dedicated synthesis and screening of a series of analogues, the structural determinants for the activity of this compound remain entirely speculative.

Advanced Analytical Methodologies for Picolinic Acid Research

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, quantification, and purity assessment of 4-(2-Benzyloxyphenyl)picolinic acid. srce.hr Given the compound's aromatic nature and carboxylic acid group, reversed-phase (RP) HPLC is the most common approach. srce.hrresearchgate.net In this mode, a nonpolar stationary phase, typically a C18-functionalized silica, is used with a polar mobile phase.

The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. Due to the significant hydrophobicity imparted by the benzyloxyphenyl group, this compound is expected to be strongly retained on an RP column. The retention time can be modulated by adjusting the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.comhelixchrom.com The pH of the aqueous buffer is a critical parameter; maintaining a pH below the pKa of the picolinic acid moiety (typically acidic) suppresses the ionization of the carboxylic acid, leading to increased retention and improved peak shape. helixchrom.com Ion-pair chromatography, using reagents like tetrabutylammonium (B224687) hydrogen sulfate, can also be employed to enhance retention and specificity. researchgate.netnih.gov Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the pyridine (B92270) and phenyl rings. sielc.comhelixchrom.com

| Parameter | Typical Condition | Rationale/Effect |

|---|---|---|

| Column | Reversed-Phase C18, Core-shell | Separates based on hydrophobicity; core-shell particles offer high efficiency and speed. helixchrom.com |

| Mobile Phase | Acetonitrile/Methanol and Water with 0.1% Formic Acid | Organic solvent controls elution strength; acid suppresses ionization for better peak shape. nih.gov |

| Elution Mode | Gradient | Allows for efficient elution of compounds with varying polarities, including potential impurities or metabolites. sielc.com |

| Flow Rate | 0.8 - 1.0 mL/min | Standard flow for analytical columns, balancing analysis time and separation efficiency. researchgate.net |

| Detection | UV at ~270 nm | Leverages the strong UV absorbance of the aromatic rings in the molecule. helixchrom.com |

Integration of Mass Spectrometry with Chromatography for Metabolite and Reaction Product Identification

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the structural elucidation of the metabolites and reaction products of this compound. nih.gov This hyphenated technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of MS, which provides information on the mass-to-charge ratio (m/z) of the parent ion and its fragments. nih.govnih.gov

For metabolite identification, samples from in vitro (e.g., liver microsome incubations) or in vivo studies are analyzed by LC-MS. nih.gov Electrospray ionization (ESI) is a common ionization source for this type of analysis, and it can be operated in either positive or negative ion mode. In positive mode, the picolinic acid nitrogen readily protonates to yield the [M+H]⁺ ion. researchgate.net Tandem mass spectrometry (MS/MS) is then used to fragment this precursor ion, generating a unique fragmentation pattern that helps to identify the core structure and the location of metabolic modifications. Common metabolic pathways for such a compound could include hydroxylation of the aromatic rings, O-debenzylation, or conjugation reactions. mdpi.com Derivatization with picolinic acid itself is a known strategy to enhance the ionization and detection sensitivity of other molecules, highlighting the utility of this chemical moiety in MS analysis. nih.govmdpi.com

| Parameter | Expected Value/Observation | Technique |

|---|---|---|

| Molecular Formula | C₁₉H₁₅NO₃ | High-Resolution MS (HRMS) |

| Monoisotopic Mass | 305.1052 g/mol | HRMS |

| [M+H]⁺ Ion | m/z 306.1125 | ESI-MS (Positive Mode) |

| [M-H]⁻ Ion | m/z 304.0979 | ESI-MS (Negative Mode) |

| Key MS/MS Fragments | Loss of benzyl (B1604629) group (-91 Da), loss of CO₂ (-44 Da) | LC-MS/MS |

Potentiometric Studies for Dissociation and Complexation Constants

Potentiometric titration is a classical and highly accurate method for determining the acid dissociation constants (pKa) of a compound. For this compound, this technique allows for the quantification of the acidity of both the carboxylic acid group and the pyridinium (B92312) nitrogen. The pKa values are crucial as they govern the compound's solubility, lipophilicity, and chelation behavior at a given pH. mdpi.com

The study involves titrating a solution of the compound with a standard solution of a strong base (e.g., NaOH) while monitoring the solution's pH with a calibrated electrode. The resulting titration curve (pH vs. volume of titrant) shows inflection points corresponding to the equivalence points. The pKa values can be calculated from the pH at the half-equivalence points. Compared to the parent picolinic acid, the electron-donating benzyloxy substituent on the phenyl ring of this compound would be expected to slightly influence the pKa values. These constants are also fundamental for studying the formation and stability of metal complexes, a primary application area for picolinic acid derivatives. mdpi.com

| Compound | Formula | pKa1 | pKa2 |

|---|---|---|---|

| Picolinic Acid | C₆H₅NO₂ | 1.01 (pyridinium) | 5.39 (carboxyl) mdpi.com |

| Benzoic Acid | C₆H₅CO₂H | 4.20 | N/A opentextbc.ca |

| Acetic Acid | CH₃CO₂H | 4.76 | N/A opentextbc.ca |

| Phenol (B47542) | C₆H₅OH | 9.99 | N/A opentextbc.ca |

Note: pKa values for this compound would require experimental determination but are influenced by the electronic effects of its substituents.

Solid-State Analytical Techniques for Material Characterization (e.g., PXRD, TGA/DTG)

The characterization of this compound in the solid state is essential for identifying crystalline forms (polymorphs), assessing purity, and determining thermal stability. americanpharmaceuticalreview.com Powder X-ray Diffraction (PXRD) and Thermogravimetric Analysis (TGA) are the principal techniques used for this purpose. sci-hub.semdpi.com

Powder X-ray Diffraction (PXRD) provides a unique "fingerprint" for a crystalline solid. americanpharmaceuticalreview.com When a powdered sample is irradiated with X-rays, diffraction occurs at specific angles determined by the arrangement of atoms in the crystal lattice, governed by Bragg's Law. nih.gov The resulting diffractogram (intensity vs. 2θ angle) is characteristic of a specific crystalline phase. mdpi.comunits.it For this compound, PXRD is used to confirm the identity of a synthesized batch against a reference pattern, assess its phase purity, and identify any potential polymorphic forms, which can have different physical properties. nih.govsci-hub.se Recent studies on picolinic acid derivatives show that substituents significantly influence crystal packing through various intermolecular interactions. nih.gov

Thermogravimetric/Derivative Thermogravimetric Analysis (TGA/DTG) measures the change in mass of a sample as a function of temperature. mdpi.com By heating the compound at a controlled rate, TGA can identify the temperatures at which decomposition or desolvation occurs. sci-hub.seresearchgate.net The TGA curve plots mass loss versus temperature, while the DTG curve (the first derivative) shows the rate of mass loss, highlighting the temperature of maximum decomposition rate. This analysis reveals the thermal stability of this compound, which is critical information for its storage and handling.

| Technique | Information Obtained | Typical Application |

|---|---|---|

| PXRD | Crystal lattice spacings (d-values), phase identity. | Polymorph screening, confirmation of crystalline form, quality control. americanpharmaceuticalreview.comunits.it |

| TGA | Mass loss as a function of temperature. | Determination of thermal stability, decomposition temperature, solvent/water content. researchgate.net |

| DTG | Rate of mass loss. | Pinpointing precise temperatures of thermal events. mdpi.com |

| DSC | Heat flow associated with thermal transitions (melting, crystallization). | Determination of melting point and enthalpy of fusion. sci-hub.se |

Application of Reaction-Based Fluorescent Probes for Chemical and Biological Sensing

While this compound is not itself a fluorescent probe, its inherent structure as a picolinic acid derivative makes it an excellent candidate for incorporation into reaction-based fluorescent probes. nih.gov These smart molecules are designed to signal the presence of a specific analyte through a change in their fluorescent properties upon a chemical reaction. nih.gov

The picolinic acid moiety is a well-known bidentate chelating agent for a variety of metal ions. wikipedia.org This chelating ability can be harnessed to design a sensor. A synthetic strategy would involve covalently linking the this compound scaffold to a known fluorophore (e.g., a coumarin (B35378) or cyanine (B1664457) dye). nih.govyoutube.com In the absence of the target analyte (e.g., a specific metal ion), the probe might be in a non-fluorescent or "off" state. The binding of the analyte to the picolinic acid recognition site would trigger a chemical reaction or a conformational change, such as the opening of a spirolactam ring, which restores or turns "on" the fluorescence of the attached dye. nih.gov The benzyloxyphenyl group can be used to tune the probe's solubility and steric environment, potentially enhancing its selectivity for the target analyte. This approach allows for the highly sensitive and selective detection of chemical and biological species in complex environments, including live cells. nih.gov

Emerging Research Avenues and Future Perspectives

Development of Tailored Synthetic Strategies for Complex Picolinic Acid Derivatives with Enhanced Specificity

The synthesis of highly substituted picolinic acid derivatives like 4-(2-Benzyloxyphenyl)picolinic acid requires sophisticated and adaptable chemical strategies. Future research will likely focus on moving beyond traditional methods to more tailored approaches that offer high yields and specificity.

One promising avenue is the refinement of cross-coupling reactions. The creation of the biaryl linkage between the pyridine (B92270) and phenyl rings is a critical step. While Suzuki and Stille couplings are standard, future work may explore the use of more advanced catalytic systems that are tolerant of a wider range of functional groups and operate under milder conditions. This could involve the use of specialized palladium or nickel catalysts with custom-designed ligands to improve reaction efficiency and reduce the formation of byproducts.

Another key synthetic challenge is the introduction of the benzyloxy group. Research into selective etherification methods that avoid side reactions on the picolinic acid motif will be crucial. This could involve the use of photoredox catalysis or flow chemistry techniques to achieve precise control over the reaction.

A significant advancement would be the development of one-pot synthesis procedures. nih.gov For instance, a reaction sequence where the picolinic acid ring is first functionalized and then coupled with the benzyloxyphenyl component without isolating intermediates could streamline the production of these complex molecules. nih.gov Such strategies not only improve efficiency but also reduce waste, aligning with the principles of green chemistry.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Advanced Cross-Coupling | High functional group tolerance, milder reaction conditions. | Development of novel palladium/nickel catalysts and ligands. |

| Selective Etherification | Minimized side reactions, precise control. | Application of photoredox catalysis and flow chemistry. |

| One-Pot Procedures | Increased efficiency, reduced waste, lower cost. | Integrated reaction design and catalyst compatibility. |

| Late-Stage Functionalization | Rapid generation of diverse analogues from a common intermediate. | C-H activation and other late-stage modification techniques. |

Integration of In Silico and Experimental Approaches for Comprehensive Mechanism Elucidation

Understanding how this compound interacts with biological systems at a molecular level is paramount. The integration of computational (in silico) and experimental methods offers a powerful synergistic approach to unravel its mechanism of action. nih.gov

In silico techniques, such as molecular docking and molecular dynamics simulations, can predict how the compound binds to potential protein targets. pensoft.netmdpi.com These models can help identify key amino acid residues that interact with the picolinic acid head, the benzyloxyphenyl tail, or both. pensoft.net Quantum mechanics/molecular mechanics (QM/MM) simulations could provide deeper insights into the electronic interactions and reaction energetics if the compound is found to act as an enzyme inhibitor. mdpi.com

These computational predictions must be validated through rigorous experimental work. Techniques like X-ray crystallography and cryo-electron microscopy can provide high-resolution structural data of the compound bound to its target, confirming the binding mode predicted by docking studies. nih.gov Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), can be used to study the compound's conformational dynamics in solution and how they change upon binding. nih.gov Hirshfeld surface analysis is another tool that can clarify intermolecular interactions, contributing to a better understanding of the compound's solid-state behavior. nih.gov

By combining these approaches, researchers can build a comprehensive picture of the compound's mechanism, from its initial binding event to the downstream cellular response. This integrated strategy accelerates the discovery process and allows for more rational design of second-generation molecules with improved properties. nih.gov

Exploration of Novel Molecular Targets and Pathways for Compound Action

While the specific biological targets of this compound are not yet well-defined, its structural motifs suggest several promising avenues for exploration. Picolinic acid itself is a metabolite of tryptophan with a range of biological activities, including immunological and neuroprotective effects. nih.govwikipedia.org Its derivatives are known to act as herbicides by mimicking plant hormones and have been investigated as antiviral agents. nih.govnih.gov

The benzyloxyphenyl group is a "privileged" structure in medicinal chemistry, found in numerous compounds with diverse biological activities. nih.gov For instance, molecules containing this moiety have been developed as inhibitors of enzymes like monoamine oxidase B (MAO-B). nih.gov

Given these precedents, future research could investigate a range of potential targets for this compound:

Enzyme Inhibition: The compound could be screened against various enzyme families, such as kinases, proteases, or metabolic enzymes like lipoxygenase. mdpi.com The picolinic acid portion can chelate metal ions, suggesting it might target metalloenzymes. wikipedia.org

Receptor Modulation: The molecule's rigid, three-dimensional structure makes it a candidate for binding to receptors, including G-protein coupled receptors (GPCRs) or nuclear receptors.

Protein-Protein Interaction (PPI) Disruption: The extended structure of the benzyloxyphenyl group could be suitable for disrupting the large, flat surfaces often involved in protein-protein interactions, which are increasingly recognized as important drug targets. mdpi.com

Identifying novel targets will require broad-based screening using techniques like high-throughput screening (HTS) and proteomics-based approaches to map the compound's impact on cellular pathways.

Challenges and Opportunities in Understanding the Role of the Benzyloxyphenyl Moiety in Picolinic Acid Chemistry

The benzyloxyphenyl moiety is a key feature of this compound, presenting both challenges and opportunities for drug design.

Challenges:

Conformational Flexibility: The ether linkage allows for significant rotational freedom, meaning the molecule can adopt multiple conformations. This flexibility can make it difficult to predict the exact shape it will take when binding to a target, complicating in silico modeling efforts. nih.gov

Metabolic Stability: The benzyl (B1604629) ether bond can be susceptible to cleavage by metabolic enzymes in the liver, potentially leading to a shorter duration of action. Understanding its metabolic fate is a critical step in its development.

Synthetic Complexity: The synthesis of derivatives with substitutions on both the benzyl and phenyl rings can be challenging, requiring multi-step procedures and careful purification.

Opportunities:

Enhanced Binding Interactions: The two aromatic rings of the benzyloxyphenyl group provide ample opportunity for favorable interactions with protein targets, including pi-stacking, hydrophobic, and van der Waals interactions. The ether oxygen can also act as a hydrogen bond acceptor.

Vector for Specificity: The benzyloxyphenyl group can act as a "molecular scaffold," allowing for the precise placement of additional functional groups to fine-tune binding affinity and selectivity for a specific target. mdpi.com Small changes in substituents on the benzyl ring can lead to significant changes in the molecule's orientation and binding. nih.gov

Improved Physicochemical Properties: The benzyloxyphenyl group can be modified to improve the molecule's pharmacokinetic properties, such as its solubility, membrane permeability, and ability to cross the blood-brain barrier. nih.gov

A systematic exploration of the structure-activity relationships (SAR) by synthesizing and testing a library of analogues with variations in the benzyloxyphenyl moiety will be essential to fully harness its potential.

| Interaction Type | Potential Contribution of the Benzyloxyphenyl Moiety |

| Pi-Stacking | Interaction of the aromatic rings with phenylalanine, tyrosine, or tryptophan residues in a protein binding pocket. |

| Hydrophobic Interactions | The non-polar surface area of the moiety can favorably interact with hydrophobic pockets in a target protein. |

| Hydrogen Bonding | The ether oxygen can act as a hydrogen bond acceptor with suitable donor groups on the protein. |

| Van der Waals Forces | Close packing of the moiety against the protein surface can lead to significant stabilizing van der Waals interactions. |

Q & A

Q. How to address challenges in crystallizing this compound for X-ray studies?

- Methodological Answer : Slow vapor diffusion in mixed solvents (e.g., DCM/hexane) promotes crystal growth. Temperature gradients and seeding techniques improve crystal quality. For recalcitrant compounds, co-crystallization with stabilizing ligands (e.g., metal ions) or mechanochemical grinding with template molecules can induce crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.